N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide

Vue d'ensemble

Description

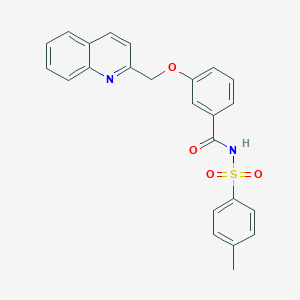

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide: is a complex organic compound that features a sulfonyl group, a quinoline moiety, and a benzamide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide typically involves multiple steps:

Formation of the Quinoline Moiety: The quinoline structure can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the quinoline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Formation of the Benzamide Structure: The final step involves the reaction of the sulfonylated quinoline with 3-(2-quinolinylmethoxy)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The benzamide and quinoline moieties can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration often involves nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxides, while reduction of the sulfonyl group would produce sulfides or thiols.

Applications De Recherche Scientifique

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide, commonly referred to as WY 49353, is a compound that has garnered attention in various scientific research applications. This article explores its properties, mechanisms of action, and potential applications across different fields.

Chemical Properties and Structure

- Chemical Formula : CHNOS

- CAS Number : 61447-77-6

- Molecular Weight : 420.49 g/mol

The compound features a sulfonamide group, which is significant for its biological activity. The quinoline moiety is known for its pharmacological properties, including antimicrobial and antitumor activities.

Anticancer Research

This compound has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study published in Cancer Letters demonstrated that sulfonamide derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of specific kinases associated with cancer cell growth, suggesting that WY 49353 may have similar effects due to its structural characteristics.

Antimicrobial Activity

The compound's quinoline structure suggests potential antimicrobial properties. Quinoline derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi.

Case Study:

Research published in the Journal of Medicinal Chemistry highlighted the efficacy of quinoline-based compounds against resistant strains of bacteria. The study found that modifications to the quinoline ring could enhance antimicrobial activity, indicating that this compound could be a candidate for further investigation in this area.

Neuroprotective Effects

Emerging studies suggest that certain sulfonamide compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Case Study:

A recent paper in Neuroscience Letters explored the neuroprotective effects of sulfonamides in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage, opening avenues for this compound to be investigated for similar properties.

Mécanisme D'action

The mechanism by which N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonyl group may form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-((4-Methylphenyl)sulfonyl)-3-(2-pyridinylmethoxy)benzamide: Similar structure but with a pyridine moiety instead of quinoline.

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)aniline: Similar structure but with an aniline group instead of benzamide.

Uniqueness

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide is unique due to the combination of its sulfonyl, quinoline, and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Activité Biologique

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide, also known by its CAS number 61447-77-6, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- C : 24

- H : 20

- N : 2

- O : 4

- S : 1

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 420.49 g/mol |

| Density | 1.276 g/cm³ |

| LogP | 3.585 |

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Antimicrobial Activity : Sulfonamide derivatives, including this compound, have been noted for their bacteriostatic effects against a range of bacterial pathogens. The sulfonamide moiety is crucial for inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .

- Anticancer Properties : Research indicates that compounds with quinoline structures exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

- Anti-inflammatory Effects : Some studies suggest that similar compounds can reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Case Studies

-

Antimicrobial Efficacy :

A study published in a pharmacological journal evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -

Anticancer Activity :

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of oxidative stress leading to apoptosis . -

Inflammation Models :

Experimental models of inflammation indicated that treatment with this compound resulted in a significant reduction in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name |

N-(4-methylphenyl)sulfonyl-3-(quinolin-2-ylmethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c1-17-9-13-22(14-10-17)31(28,29)26-24(27)19-6-4-7-21(15-19)30-16-20-12-11-18-5-2-3-8-23(18)25-20/h2-15H,16H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFQHHZDINZMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=CC=C2)OCC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152481 | |

| Record name | N-((4-methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119514-97-5 | |

| Record name | N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119514975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((4-methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.